molecular formula C22H21N3O3 B4505553 (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B4505553
M. Wt: 375.4 g/mol
InChI Key: VWJDQXJSXIIMJO-UHFFFAOYSA-N
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Description

(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the reaction of 2,4-dimethoxybenzaldehyde with methyl azidoacetate in the presence of sodium methoxide to form an azido ester intermediate. This intermediate can then undergo thermal cyclization in xylene under reflux to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry principles, such as the use of deep eutectic solvents, could be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in various assays for its potential antiviral, anticancer, and antimicrobial activities. Its ability to interact with multiple biological targets makes it a valuable candidate for drug development .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. For example, some studies have shown that indole derivatives can inhibit the growth of cancer cells and reduce inflammation .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with various molecular targets. For instance, it can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

Uniqueness

What sets (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-19-7-8-20(28-2)21-14(19)11-18(24-21)22(26)25-10-9-17-15(12-25)13-5-3-4-6-16(13)23-17/h3-8,11,23-24H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJDQXJSXIIMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

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